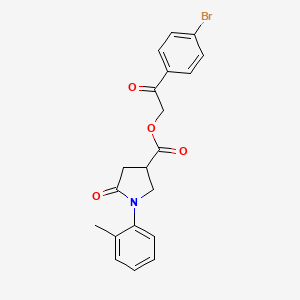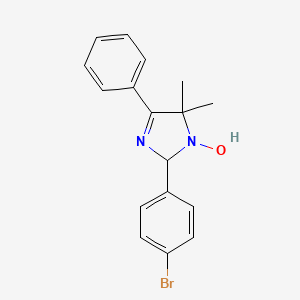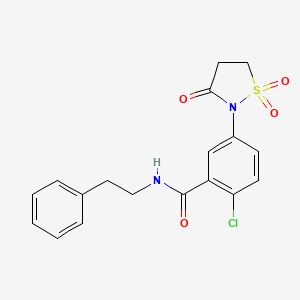![molecular formula C13H16N4OS B5195422 N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5195422.png)
N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an interesting subject of study for researchers in different fields. In
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in a variety of scientific research areas, including:
1. Cancer Research: Studies have shown that N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has anti-cancer properties and can inhibit the growth of cancer cells.
2. Antifungal Research: N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have antifungal properties and can be used to treat fungal infections.
3. Neuroscience Research: N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential to modulate neurotransmitter systems and treat neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. For example, in cancer cells, N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide may inhibit the activity of enzymes that are necessary for cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has a variety of biochemical and physiological effects, depending on the specific research application. For example, in cancer cells, it may induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels). In antifungal research, it may disrupt the cell membrane of fungal cells, leading to cell death. In neuroscience research, it may modulate the activity of specific neurotransmitter systems, leading to changes in behavior or cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its versatility. This compound has been shown to have potential applications in a variety of research areas, making it a useful tool for researchers in different fields. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results or design experiments.
Orientations Futures
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including:
1. Developing new cancer treatments: Further research could explore the potential of N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a cancer treatment, either alone or in combination with other therapies.
2. Investigating its effects on the immune system: N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have immunomodulatory effects, which could be further explored in the context of autoimmune or inflammatory diseases.
3. Developing new antifungal treatments: N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide could be further studied as a potential treatment for fungal infections, either alone or in combination with other antifungal agents.
4. Investigating its effects on the nervous system: Further research could explore the potential of N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a treatment for neurological disorders, such as Alzheimer's disease or Parkinson's disease.
5. Developing new synthetic methods: Researchers could explore new synthetic methods for N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, which could improve efficiency or reduce the environmental impact of the synthesis process.
In conclusion, N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a compound with a variety of potential applications in scientific research. While its mechanism of action is not fully understood, it has been shown to have anti-cancer, antifungal, and immunomodulatory properties, among others. Further research could explore its potential in developing new cancer treatments, antifungal treatments, or treatments for neurological disorders, among other areas.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a multi-step process that involves the reaction of several different chemicals. The exact method of synthesis may vary depending on the specific laboratory and equipment used, but generally involves the reaction of 2,6-dimethylphenylamine with 4-methyl-4H-1,2,4-triazole-3-thiol, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-5-4-6-10(2)12(9)15-11(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFVIVTMQYUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)

![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)
![3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
![N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)


![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)
![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)